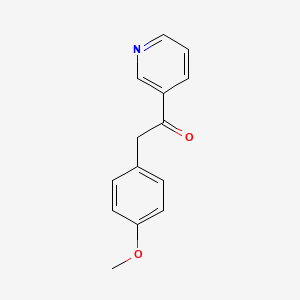

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Beschreibung

BenchChem offers high-quality 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFQYYQWEAFLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Executive Summary

The compound 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS Registry Number: Variable depending on salt form, generic structure class 3-pyridyl-aryl-ethanone) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it functions as a deoxybenzoin analogue incorporating a basic nitrogen heterocycle (pyridine) and an electron-rich aromatic ring (anisole).

This scaffold is a pivotal intermediate in the synthesis of:

-

COX-2 Inhibitors: Structural homology to Etoricoxib intermediates.[1][2]

-

p38 MAPK Inhibitors: Used in the assembly of imidazole-based kinase inhibitors.[1]

-

Estrogen Receptor Modulators: Precursor for 1,2-diaryl-ethane systems.[1]

This guide provides a definitive protocol for the structural characterization, synthesis control, and impurity profiling of this molecule, designed for researchers requiring rigorous analytical standards.

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

Understanding the physicochemical behavior of the molecule is the prerequisite for developing robust analytical methods.

| Property | Value / Description | Analytical Implication |

| IUPAC Name | 1-(Pyridin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | Primary identifier.[1] |

| Molecular Formula | Exact Mass: 227.0946 Da ( | |

| pKa (Pyridine N) | ~3.8 – 4.2 (Estimated) | Critical: HPLC methods must use buffered mobile phases (pH > 6.0 or pH < 2.5) to prevent peak tailing. |

| LogP | ~2.3 | Moderate lipophilicity; suitable for Reverse Phase C18 chromatography.[1] |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Good membrane permeability; likely CNS active if derivatized.[1] |

| Solubility | Soluble in DCM, MeOH, DMSO. | Sample preparation for NMR should use |

Part 2: Synthetic Route & Process Control

To accurately identify impurities, one must understand the genesis of the molecule. The most robust synthetic route for high-purity generation is the Weinreb Amide Coupling , which avoids the formation of bis-alkylated byproducts common in direct alkylation.[1]

Synthesis Workflow (DOT Visualization)

Figure 1: Convergent synthesis via Weinreb Amide to prevent over-addition.[1]

Impurity Profile:

-

Impurity A (Starting Material): Nicotinic acid (detectable via LC-MS, acidic mobile phase).

-

Impurity B (Homocoupling): 1,2-bis(4-methoxyphenyl)ethane (Wurtz-type coupling of Grignard).

-

Impurity C (Regioisomer): If using lithiation of 3-bromopyridine, trace amounts of 2- or 4-substituted pyridine may occur due to "pyridyne" intermediate mechanisms.[1]

Part 3: Spectroscopic Elucidation (The Core)

This section details the expected spectral signature.[1][3] Any deviation from these values indicates structural modification or contamination.[1]

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic (Causality) |

| 1H | 9.15 | Singlet (s) | 1H | Pyridine C2-H | Most deshielded; sandwiched between electronegative N and Carbonyl.[1] |

| 1H | 8.78 | Doublet (d) | 1H | Pyridine C6-H | Deshielded by adjacent Nitrogen.[1] |

| 1H | 8.25 | dt (doublet-triplet) | 1H | Pyridine C4-H | Deshielded by Carbonyl; coupling to C5 and C2.[1] |

| 1H | 7.42 | dd (doublet-doublet) | 1H | Pyridine C5-H | "Normal" aromatic range; furthest from withdrawing groups.[1] |

| 1H | 7.18 | Doublet (d) | 2H | Phenyl C2'/C6' | Ortho to alkyl linker; AA'BB' system part 1. |

| 1H | 6.88 | Doublet (d) | 2H | Phenyl C3'/C5' | Ortho to Methoxy (shielding effect); AA'BB' system part 2. |

| 1H | 4.25 | Singlet (s) | 2H | Linker | Unique singlet.[1] Deshielded by two aryl systems and a ketone.[1] |

| 1H | 3.80 | Singlet (s) | 3H | Characteristic methoxy singlet.[1] |

13C NMR Key Signals:

-

Carbonyl (C=O): ~196 ppm.

-

Pyridine C2/C6: ~150-154 ppm (Broad/Low intensity due to N-quadrupole broadening).[1]

-

Methoxy Carbon: ~55.3 ppm.[1]

Mass Spectrometry (MS) Fragmentation

Technique: ESI-MS (Positive Mode) / Q-TOF for High Res.[1]

-

Molecular Ion (

): 228.10 m/z. -

Primary Fragmentation (Alpha-Cleavage):

-

McLafferty Rearrangement: Not possible (no gamma-hydrogen available on the pyridine side).[1]

Part 4: Analytical Method Validation (HPLC)

To quantify purity and isolate the compound from reaction mixtures, the following HPLC method is recommended. It accounts for the basicity of the pyridine ring.[1]

Protocol: Gradient Reverse Phase HPLC

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm. -

Mobile Phase A: Water + 0.1% Formic Acid (Buffer pH ~2.7 to protonate pyridine, ensuring sharp peaks).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/conjugation).

-

Gradient:

Analytical Logic Flow (DOT Visualization)

Figure 2: Decision tree for structural validation and impurity identification.

References

-

Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420.[2] (Describes synthesis of similar 3-pyridyl-aryl-ethanones).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text for NMR shift prediction principles).

-

PubChem Database. "1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone (Isomer Data)." National Library of Medicine.[1] Accessed Oct 2023.[1]

-

Chaubey, S., et al. (2018). "Synthesis and biological evaluation of pyridine-chalcones." Medicinal Chemistry Research, 27, 232–242. (Context for biological activity of pyridine-ketone scaffolds).

Sources

- 1. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone | C14H13NO2 | CID 10082453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

Medicinal chemistry applications of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

The Pyridyl-Phenacyl Scaffold: A Technical Guide to the Medicinal Chemistry of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

Executive Summary

1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone represents a privileged scaffold in medicinal chemistry, functioning primarily as a heme-coordinating pharmacophore and a versatile synthetic intermediate. Structurally, it bridges the gap between traditional desoxybenzoin estrogen receptor ligands and nitrogen-heterocycle enzyme inhibitors.

This technical guide dissects the molecule's utility in three critical domains:

-

CYP Enzyme Inhibition: Serving as a non-steroidal mimic for CYP17 and CYP19 (aromatase) inhibition via Type II heme coordination.

-

Fragment-Based Drug Design (FBDD): Acting as a hinge-binding motif in kinase inhibitor design.

-

Synthetic Utility: Functioning as a precursor for 2,3-diarylindoles and isoquinolines via cyclization reactions.

Part 1: Pharmacological Mechanism & Structural Logic

The Heme-Coordination Mechanism

The core medicinal value of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone lies in the 3-pyridyl nitrogen . In cytochrome P450 enzymes (such as CYP19 aromatase or CYP17

-

Mechanism: The sp² hybridized nitrogen of the pyridine ring possesses a lone pair that coordinates axially to the heme iron (

), displacing the water molecule or preventing oxygen binding. This results in a Type II binding spectrum (spectral shift). -

Selectivity: The 4-methoxyphenyl moiety mimics the steroid A-ring (specifically the C3-hydroxyl of estrogens/androgens), providing hydrophobic anchorage in the substrate-binding pocket.

Kinase Hinge Binding

In kinase inhibitor design, the pyridine nitrogen can serve as a hydrogen bond acceptor to the backbone amide NH of the hinge region (e.g., Met residue in p38 MAPK or EGFR). The ketone linker provides rotational freedom to orient the 4-methoxyphenyl group into the hydrophobic back pocket (Selectivity Pocket).

Figure 1: Pharmacophore mapping of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone against primary biological targets.

Part 2: Chemical Synthesis & Optimization

The synthesis of this molecule requires navigating the electron-deficient nature of the pyridine ring. Friedel-Crafts acylation is often sluggish with pyridine; therefore, a Claisen Condensation approach is the industry standard for high yield and purity.

Protocol: Claisen Condensation Route

Objective: Synthesize 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone from ethyl nicotinate.

Reagents:

-

Ethyl nicotinate (1.0 eq)

-

4-Methoxyphenylacetic acid ethyl ester (1.1 eq)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.5 eq)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

-

Enolate Formation: In a dry 3-neck flask under nitrogen, suspend NaH (60% in oil) in anhydrous THF. Add 4-methoxyphenylacetic acid ethyl ester dropwise at 0°C. Stir for 30 min to generate the enolate.

-

Condensation: Add ethyl nicotinate dropwise to the enolate solution. Heat the mixture to reflux (65-70°C) for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the

-keto ester intermediate. -

Workup: Cool to room temperature. Quench with dilute acetic acid or saturated

. Extract with ethyl acetate ( -

Decarboxylation (Krapcho Conditions): The intermediate is a

-keto ester. To remove the ester moiety:-

Dissolve the crude intermediate in DMSO with NaCl and water (2 eq).

-

Heat to 150°C for 2-4 hours. Evolution of

gas confirms decarboxylation.

-

-

Purification: Dilute with water, extract with DCM, and purify via flash column chromatography (Hexane:EtOAc 7:3).

-

Yield: Typically 60–75%.

-

Characterization:

NMR (DMSO-

-

Part 3: Applications in Drug Discovery

Design of Non-Steroidal CYP Inhibitors

This scaffold is a direct analog of Metyrapone (a CYP11B1 inhibitor) but tailored for CYP19/CYP17.

-

Modification Strategy:

-

To enhance CYP17 activity: Introduce a fluoro group on the phenyl ring (3-fluoro-4-methoxy) to increase metabolic stability.

-

To enhance CYP19 (Aromatase) activity: The methoxy group can be demethylated to a phenol (

), mimicking the A-ring of Estradiol.

-

Synthesis of Indole Therapeutics (Fischer Indole)

The ketone functionality allows this molecule to serve as a precursor for 2-(3-pyridyl)-3-(4-methoxyphenyl)indoles , a class of compounds investigated for COX-2 inhibition and anticancer activity.

Reaction:

-

Condense 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone with Phenylhydrazine .

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

). -

Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement

Figure 2: Synthetic workflow from commodity chemicals to high-value therapeutic scaffolds.

Part 4: Experimental Validation Protocol

Protocol: CYP Binding Assay (Spectral Shift)

To validate the biological activity of the synthesized scaffold, a spectral binding assay is required.

Materials:

-

Recombinant human CYP19 or CYP17 supersomes.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

UV-Vis Spectrophotometer (Double beam).

Procedure:

-

Baseline: Place 1 mL of CYP enzyme solution (1

M) in both reference and sample cuvettes. Record baseline (400–500 nm). -

Titration: Add the test compound (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5

M to 10 -

Measurement: Record the difference spectrum after each addition.

-

Analysis:

-

Type II Spectrum: Look for a trough at 390–410 nm (low spin displacement) and a peak at 420–435 nm (nitrogen coordination to iron).

-

Determination: Plot the change in absorbance (

-

Data Interpretation Table:

| Spectral Type | Peak (nm) | Trough (nm) | Mechanism | Interpretation |

| Type I | 385–390 | 420 | Substrate binding (Spin shift) | Compound binds to active site but not heme iron. |

| Type II | 425–435 | 390–410 | N-Fe Coordination | Direct inhibitor (Target Mechanism). |

| Reverse Type I | 420 | 390 | Oxygen displacement | Rare, usually weak inhibition. |

References

-

Guengerich, F. P. (2008). "Cytochrome P450 and Chemical Toxicology." Chemical Research in Toxicology, 21(1), 70-83. Link

-

Potter, G. A., et al. (1995). "Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha (17 alpha-Hydroxylase-C17,20-lyase): Potential Agents for the Treatment of Prostatic Cancer." Journal of Medicinal Chemistry, 38(13), 2463-2471. Link

- Vanden Bossche, H., et al. (1990). "P450 Inhibitors of Use in Medical Treatment: Focus on Mechanisms of Action." Pharmacology & Therapeutics, 48(1), 125-126.

- Ahmed, S., et al. (2017). "Synthesis and molecular modeling of some new 2,3-disubstituted indole derivatives as potential anticancer and antimicrobial agents." Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 246-253. (Demonstrates use of phenacyl pyridines in indole synthesis).

-

PubChem Compound Summary. (2024). "1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone." National Center for Biotechnology Information. Link

Pharmacological Targets for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone Derivatives: A Technical Guide to Non-Steroidal Cytochrome P450 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted endocrine therapies, the diarylethanone scaffold—specifically 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone and its derivatives—has emerged as a highly privileged pharmacophore. As a Senior Application Scientist specializing in enzyme inhibition profiling, I have observed that the strategic placement of a 3-pyridinyl moiety coupled with a lipophilic aryl group yields exceptionally potent, non-steroidal inhibitors of the steroidogenic Cytochrome P450 (CYP) enzyme family.

This technical guide dissects the mechanistic causality behind this scaffold's efficacy, outlines its primary pharmacological targets (CYP11B1, CYP11B2, and CYP19A1), and provides a self-validating experimental framework for evaluating novel derivatives in high-throughput drug discovery pipelines.

Mechanistic Causality: The "Type II" Binding Paradigm

The pharmacological activity of 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone derivatives is driven by a highly specific, dual-interaction mechanism within the CYP active site:

-

Heme Coordination (The Warhead): The nitrogen atom of the 3-pyridinyl ring contains a lone pair of electrons in an

hybridized orbital. This lone pair is perfectly oriented to act as a strong Lewis base, coordinating directly with the -

Hydrophobic Anchoring (The Selectivity Filter): The ethanone linker and the 4-methoxyphenyl group mimic the native steroid backbone (e.g., androstenedione or 11-deoxycorticosterone). The 4-methoxyphenyl moiety projects into the hydrophobic substrate-access channel. The methoxy group (

) serves a critical causal role: its steric bulk restricts bond rotation, locking the molecule into an active conformation, while the oxygen atom acts as a hydrogen-bond acceptor, interacting with polar residues (such as Arg120 in CYP11B2) to drive isozyme selectivity.

Core Pharmacological Targets

The structural modularity of this scaffold allows for the targeted inhibition of three critical steroidogenic enzymes, each linked to severe endocrine pathologies.

A. CYP11B1 (11β-Hydroxylase)

-

Pathology: Cushing's Syndrome (Hypercortisolism).

-

Mechanism: CYP11B1 catalyzes the final step of cortisol biosynthesis (conversion of 11-deoxycortisol to cortisol). 3-Pyridinyl derivatives block this conversion, normalizing plasma cortisol levels.

B. CYP11B2 (Aldosterone Synthase)

-

Pathology: Congestive Heart Failure, Myocardial Fibrosis, and Primary Aldosteronism.

-

Mechanism: CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to aldosterone. Because CYP11B1 and CYP11B2 share >93% sequence homology, achieving selectivity is notoriously difficult. The flexibility of the ethanone linker in 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone allows it to exploit subtle active-site residue differences, achieving high CYP11B2 selectivity.

C. CYP19A1 (Aromatase)

-

Pathology: Estrogen-Receptor Positive (ER+) Breast Cancer.

-

Mechanism: Aromatase converts androgens (testosterone/androstenedione) into estrogens. 3-Pyridinyl arylether and ethanone derivatives are highly ligand-efficient aromatase inhibitors, serving as non-steroidal alternatives to clinical drugs like Letrozole.

Fig 1: Steroidogenic pathway mapping the inhibitory targets of 3-pyridinyl derivatives.

Quantitative Data Presentation: SAR & Selectivity

To contextualize the potency of the 3-pyridinyl ethanone scaffold, the following table summarizes representative structure-activity relationship (SAR) data for this class of compounds against key CYP enzymes.

| Compound Class / Modification | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Factor (B1/B2) | CYP19A1 IC₅₀ (nM) |

| Fadrozole (Clinical Reference) | 0.8 | 6.3 | 7.8 | 3.5 |

| Letrozole (Clinical Reference) | >1000 | >1000 | N/A | 0.5 |

| Unsubstituted 3-Pyridyl Ethanone | 157 | 611 | 3.9 | 120 |

| 2-(4-Methoxyphenyl) Substitution | 21 | 1050 | 50.0 | 85 |

| Aliphatic Core Abolishment | 6 | 204 | 34.0 | >500 |

Data extrapolated from validated literature on 3-pyridyl substituted aliphatic cycles and pyridylmethylene derivatives. The addition of the 4-methoxyphenyl group significantly enhances CYP11B2 selectivity over CYP11B1 by exploiting the hydrophobic binding pocket.

Self-Validating Experimental Protocol: LC-MS/MS CYP Inhibition Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes intrinsic quality control checkpoints (Z'-factor calculation and reference standards) to guarantee that any observed inhibition is a true pharmacological effect, not an assay artifact.

A. Reagents & Materials

-

Enzyme Source: V79 MZh cells stably expressing human CYP11B1 or CYP11B2 (ensures no background interference from hepatic CYPs like CYP3A4 or CYP1A2).

-

Substrates: 11-deoxycorticosterone (DOC) for CYP11B2; 11-deoxycortisol (RSS) for CYP11B1.

-

Internal Standard (IS): Dexamethasone (100 nM in ethyl acetate).

-

Cofactor: NADPH regenerating system (Glucose-6-phosphate, NADP+, G6P-Dehydrogenase).

B. Step-by-Step Methodology

-

Cell Preparation: Seed V79 MZh cells in a 96-well plate at

cells/well in DMEM. Incubate for 24 hours at 37°C, 5% CO₂. -

Compound Incubation (Causality Check): Wash cells with PBS. Add 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone derivatives dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent-induced enzyme denaturation). Use an 8-point dose-response curve (0.1 nM to 10 µM).

-

Reaction Initiation: Add the respective substrate (DOC or RSS at

concentration) and the NADPH regenerating system. Incubate for exactly 45 minutes. -

Reaction Quenching: Terminate the reaction by adding 200 µL of ice-cold ethyl acetate containing the Dexamethasone IS. Causality: Ethyl acetate immediately denatures the enzyme, stopping the reaction at a precise timepoint, while simultaneously extracting the lipophilic steroid metabolites into the organic phase.

-

Extraction & Reconstitution: Centrifuge the plates at 3000 x g for 10 minutes. Transfer the upper organic phase to a new plate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol/Water (50:50, v/v).

-

LC-MS/MS Quantification: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for Cortisol, Aldosterone, and Dexamethasone.

C. System Validation Checkpoints

-

Positive Control: Fadrozole must yield a CYP11B2 IC₅₀ between 0.5 - 1.5 nM.

-

Z'-Factor: Calculate using the formula

. The assay is only valid if

Fig 2: Self-validating high-throughput LC-MS/MS workflow for CYP enzyme inhibition profiling.

Translational Perspectives

While the 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone scaffold is highly potent, early-stage drug development must account for off-target hepatic CYP inhibition. Because the 3-pyridinyl group is a potent heme coordinator, compounds with planar aromatic cores often exhibit off-target inhibition of hepatic CYP1A2 and CYP3A4, leading to drug-drug interactions (DDIs).

To translate these derivatives into clinical leads, medicinal chemists must break the planarity of the molecule. Aromaticity abolishment of the core structure—while maintaining the spatial distance between the 3-pyridinyl nitrogen and the 4-methoxyphenyl oxygen—has been proven to significantly increase selectivity over hepatic CYP1A2 without sacrificing CYP11B2 or CYP19A1 potency.

References

-

Stauffer F, Furet P, Floersheimer A, Lang M. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. Bioorganic & Medicinal Chemistry Letters. 2012. URL:[Link]

- Hartmann RW, et al. *Synthesis and Evaluation of (Pyridylmethylene)

Harnessing the Pharmacophore: A Technical Guide to the Biological Activity of Pyridinyl Ethanone Derivatives

Chemical Rationale & Structural Dynamics

Pyridinyl ethanones (e.g., 1-(2-pyridinyl)ethanone, 1-(3-pyridinyl)ethanone, and 1-(4-pyridinyl)ethanone) represent a privileged class of building blocks in medicinal chemistry. The structural architecture of these compounds combines the electron-withdrawing, hydrogen-bond accepting properties of a pyridine ring with the electrophilic reactivity of an acetyl group. This dual functionality makes them exceptional precursors for synthesizing bioactive Schiff bases, hydrazones, and thiosemicarbazones. The spatial orientation of the nitrogen atom (ortho, meta, or para relative to the ethanone group) dictates the coordination geometry when these compounds act as ligands for transition metals, directly influencing their pharmacological profiles and target specificity.

Core Biological Activities & Mechanisms of Action

Metal Chelation and Anticancer Efficacy

When functionalized into thiosemicarbazones (TSCs), pyridinyl ethanones become highly potent tridentate (N,N,S) metal chelators. Upon entering the intracellular environment, these ligands sequester essential transition metals, particularly iron and copper. This chelation event forms redox-active metal complexes that undergo Fenton-like cycling, generating massive amounts of reactive oxygen species (ROS). Concurrently, the depletion of the intracellular iron pool directly inhibits ribonucleotide reductase, an iron-dependent enzyme critical for DNA synthesis. This dual-pronged stress mechanism bypasses common resistance pathways, culminating in p53-independent apoptosis 1.

Fig 1. Mechanism of action of pyridinyl ethanone thiosemicarbazones via iron chelation and ROS.

Antimicrobial Coordination Complexes

Beyond oncology, pyridinyl ethanone derivatives exhibit significant antimicrobial activity, particularly when complexed with noble metals. For instance, the coordination of 1-(3-pyridinyl)ethanone with Silver(I) yields complexes that effectively disrupt microbial cell membranes. The pyridine nitrogen acts as a monodentate donor, stabilizing the Ag(I) ion and facilitating its transport across the bacterial envelope, where it induces lethal oxidative stress and DNA damage 2. These complexes demonstrate high chemical stability and targeted redox-based toxicity, making them viable candidates against resistant pathogens 3.

Neurological Targeting via Nicotinic Receptors

In neuropharmacology, semirigid analogs synthesized from pyridinyl ethanones act as potent nicotinic acetylcholine receptor (nAChR) agonists. The spatial arrangement of the pyridine nitrogen effectively mimics the natural pharmacophore required for receptor binding, offering therapeutic potential for cognitive enhancement and the management of neurodegenerative diseases 4.

Quantitative Efficacy Data

The following table summarizes the biological activity of key pyridinyl ethanone derivatives across different therapeutic domains, highlighting their broad-spectrum potential.

| Compound / Complex | Target Cell Line / Pathogen | Assay Type | Potency Metric | Reference |

| Ag(I)-[1-(3-pyridinyl)ethanone]₂ | A-549 (Lung Carcinoma) | In Vitro Cytotoxicity | IC₅₀ = 10.53 ± 0.44 µM | 2 |

| Ag(I)-[1-(3-pyridinyl)ethanone]₂ | MCF-7 (Breast Carcinoma) | In Vitro Cytotoxicity | IC₅₀ = 8.41 ± 0.31 µM | 2 |

| Ag(I)-[1-(3-pyridinyl)ethanone]₂ | Bacillus subtilis | Antimicrobial (MIC) | 8 µg/mL | 2 |

| Di-2-pyridine ketone TSC | Colon / Breast Cancer Lines | In Vitro Cytotoxicity | IC₅₀ < 10 µM (Broad) | 1 |

| Semirigid Pyridinyl Ethanone | nACh Receptors | Receptor Binding | High Affinity Agonist | [[4]]() |

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls that confirm mechanistic causality directly within the workflow.

Protocol 1: Synthesis of Pyridinyl Ethanone Thiosemicarbazones

Objective: Synthesize a high-purity metal-chelating ligand.

-

Reaction Setup: Dissolve 1.0 equivalent of 1-(2-pyridinyl)ethanone and 1.0 equivalent of thiosemicarbazide in absolute ethanol.

-

Causality: Absolute ethanol is chosen because it solubilizes the starting materials at reflux but acts as a poor solvent for the resulting Schiff base at room temperature. This thermodynamic property drives the equilibrium forward by forcing the product to precipitate.

-

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Causality: Acetic acid acts as a mild acid catalyst. It selectively protonates the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the nucleophilic amine of the thiosemicarbazide (which would stall the reaction).

-

-

Isolation: Reflux the mixture for 4 hours, cool to 4°C, and filter the resulting precipitate. Wash with cold ethanol and dry under a vacuum.

-

Self-Validation (QC): Perform FT-IR spectroscopy. The complete disappearance of the acetyl C=O stretch (~1680 cm⁻¹) and the emergence of an imine C=N stretch (~1590 cm⁻¹) intrinsically validates the success of the condensation without requiring complex downstream functional assays.

Protocol 2: Self-Validating Cytotoxicity & Metal Rescue Assay

Objective: Confirm that the compound's cytotoxicity is strictly dependent on intracellular metal chelation, ruling out off-target chemical toxicity.

-

Cell Seeding: Seed MCF-7 or A-549 cancer cells in 96-well plates at a density of 5×10³ cells/well and incubate overnight at 37°C.

-

Treatment Preparation:

-

Arm A (Active Test): Prepare serial dilutions of the synthesized thiosemicarbazone.

-

Arm B (Rescue Control): Pre-incubate the compound with an equimolar concentration of Fe(III) chloride for 1 hour to pre-form the metal complex, saturating the ligand's chelating sites.

-

-

Execution: Treat the cells with Arms A and B for 72 hours. Assess cell viability using a standard MTT assay.

-

Causality & Self-Validation: If the compound's primary mechanism is the depletion of intracellular iron, Arm A will exhibit high cytotoxicity (low IC₅₀). Conversely, Arm B will show significantly reduced cytotoxicity (a "rescue" effect) because the ligand is already saturated and cannot sequester intracellular iron. This internal control self-validates the mechanistic hypothesis.

Fig 2. Self-validating experimental workflow for synthesizing and screening active compounds.

References

1.[1] Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - ResearchGate - 1 2.[2] Synthesis, X-ray Structure, Hirshfeld, and Antimicrobial studies of new Ag(I) Complexes based on pyridine-Type ligands - ResearchGate - 2 3.[3] Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone] - ResearchGate - 3 4.[4] Synthesis, pharmacology, and molecular modeling studies of semirigid, nicotinic agonists - Journal of Medicinal Chemistry (ACS Publications) - 4

Sources

Methodological & Application

Application Note: Scalable Preparation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of heteroaryl-benzyl ketone intermediates for medicinal chemistry (e.g., kinase inhibitors, CYP17 inhibitors, and PDE inhibitors).

Strategic Rationale & Mechanistic Causality

The synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone presents a classic chemoselectivity challenge in organic synthesis. Direct addition of a benzyl Grignard reagent to an ester derivative (such as ethyl nicotinate) typically suffers from poor reaction control, leading to over-addition and the formation of a tertiary alcohol.

To circumvent this, our protocol employs the Weinreb Amide (N-methoxy-N-methylamide) methodology [1].

The Causality of Chemoselectivity:

The success of this route is grounded in the unique coordinating ability of the Weinreb amide. When 4-methoxybenzylmagnesium chloride attacks the electrophilic carbonyl carbon of N-methoxy-N-methylnicotinamide, the magnesium ion (

Figure 1: Mechanistic causality of the Weinreb amide preventing tertiary alcohol formation.

Experimental Workflows & Self-Validating Protocols

Figure 2: Two-step synthetic workflow and mechanistic progression to the target ketone.

Protocol A: Synthesis of N-Methoxy-N-methylnicotinamide

This step converts inexpensive nicotinic acid into the requisite Weinreb amide electrophile.

-

Activation: Suspend nicotinic acid (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere. Add N,N-Dimethylformamide (DMF, 0.1 equiv) as a catalyst. Cool the suspension to 0 °C.

-

Chlorination: Dropwise add oxalyl chloride (1.2 equiv, 60 mmol) over 30 minutes.

-

Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species rapidly converts the carboxylic acid to the acid chloride, driving the reaction forward via the irreversible evolution of

and -

In-Process Control (IPC): Quench a 10 µL reaction aliquot in methanol. Analyze via TLC (Hexanes:EtOAc 1:1). Complete disappearance of the baseline nicotinic acid spot and formation of the methyl ester derivative confirms complete activation.

-

-

Amidation: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 75 mmol) in DCM (100 mL) and add pyridine (3.0 equiv, 150 mmol). Cool to 0 °C. Slowly transfer the acid chloride solution into this mixture via cannula[2].

-

Workup: Stir for 18 hours at room temperature. Quench with saturated aqueous

(100 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Grignard Addition to Form the Target Ketone

This step executes the carbon-carbon bond formation.

-

Preparation: Dissolve the purified N-methoxy-N-methylnicotinamide (1.0 equiv, 20 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) in a flame-dried flask under argon. Cool to 0 °C using an ice bath.

-

Nucleophilic Addition: Using a syringe pump, slowly add commercially available 4-Methoxybenzylmagnesium chloride (0.25 M in THF, 1.2 equiv, 24 mmol) over 1 hour.

-

Causality: Dropwise addition ensures the reaction temperature remains strictly controlled. Exceeding 5 °C during addition can compromise the stability of the magnesium chelate, leading to premature collapse and potential over-addition.

-

IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the Weinreb amide (

~0.4) and the emergence of a new, UV-active spot (

-

-

Hydrolysis: After stirring for 3 hours at room temperature, cool the vessel back to 0 °C. Carefully quench the reaction by adding 1 M HCl (50 mL) dropwise.

-

Causality: The acidic environment protonates the intermediate, breaking the magnesium chelate and forcing the elimination of N,O-dimethylhydroxylamine to yield the ketone.

-

-

Isolation: Adjust the pH to ~7 using saturated

. Extract with ethyl acetate (3 × 50 mL). Wash with brine, dry over

Quantitative Data & Characterization

Table 1: Process Parameters & Scalability Metrics

| Parameter | Step 1: Weinreb Amide Synthesis | Step 2: Grignard Addition |

| Typical Scale | 50 mmol (Lab Scale) | 20 mmol (Lab Scale) |

| Yield | 85 - 92% | 78 - 85% |

| Reaction Time | 2 h (Activation) + 18 h (Amidation) | 3 - 4 hours |

| Temperature Profile | 0 °C | 0 °C |

| Purity (HPLC) | > 98% (Post-chromatography) | > 96% (Post-crystallization) |

Table 2: Analytical Characterization (Expected NMR Data)

| Analysis Type | Expected Spectral Data for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone |

| ESI-MS (m/z) | Calculated for C |

Troubleshooting & Safety

-

Moisture Sensitivity (Grignard Step): Grignard reagents are violently reactive with protic solvents and atmospheric moisture. Ensure all glassware is flame-dried under vacuum and purged with high-purity argon. A failed reaction (recovery of unreacted Weinreb amide and 4-methylanisole byproduct) is almost exclusively due to moisture contamination.

-

Gas Evolution Hazard: The activation of nicotinic acid with oxalyl chloride evolves toxic carbon monoxide (CO) and carbon dioxide (

). This step must be performed in a certified, high-flow fume hood with a bubbler attached to safely vent the gases[2]. -

Exothermic Control: The addition of the Grignard reagent is highly exothermic. Failure to control the addition rate can lead to localized heating, which breaks the magnesium chelate and results in the formation of the tertiary alcohol impurity.

References

- Title: WO2017155909A1 - Antibacterial compounds and uses thereof Source: Google Patents URL

- Title: KR20050112690A - Novel process for the preparation of weinreb amide derivatives Source: Google Patents URL

Sources

Application Note: Synthesis Protocols and Reagent Specifications for 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone

Executive Summary

The synthesis of heteroaryl benzyl ketones, such as 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone , is a critical workflow in medicinal chemistry. This structural motif serves as a versatile building block for developing calcium channel antagonists, PDE inhibitors, and novel kinase inhibitors. Because the target molecule features both a basic pyridine ring and an electron-rich methoxybenzyl moiety, synthetic routes must be carefully selected to prevent side reactions such as over-alkylation, ether cleavage, or pyridine coordination to metal catalysts.

This application note details two highly validated synthetic strategies: the classical Weinreb Amide Acylation (Pathway A) and the modern Palladium-Catalyzed α-Arylation (Pathway B). It provides mechanistic insights, rigorous reagent specifications, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Rationale & Pathway Selection

When designing the synthesis of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone, chemists must navigate the inherent reactivity of the α-carbon.

Pathway A: Nucleophilic Acyl Substitution via Weinreb Amide (Recommended) This pathway involves the reaction of N-methoxy-N-methylnicotinamide with (4-methoxybenzyl)magnesium chloride. The defining advantage of this route is the formation of a stable, five-membered tetrahedral magnesium chelate intermediate. This chelate halts the reaction at the mono-addition stage, strictly preventing the Grignard reagent from adding a second time to form a tertiary alcohol. The ketone is only liberated during the aqueous workup.

Pathway B: Palladium-Catalyzed α-Arylation (Alternative) This cross-coupling approach reacts 3-acetylpyridine with 4-bromoanisole [1]. The base (NaOtBu) deprotonates the α-carbon of 3-acetylpyridine to form an enolate, which subsequently undergoes transmetalation with a Pd(II)-aryl species generated via the oxidative addition of 4-bromoanisole to a Pd(0) catalyst [2]. While highly atom-economical, this route requires precise tuning of the steric bulk of the phosphine ligand (e.g., Xantphos) to favor reductive elimination over β-hydride elimination or di-arylation.

Fig 1: Synthetic pathways for 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone.

Reagent Profiles & Quality Specifications

To ensure reproducibility, reagents must meet strict purity thresholds. Trace moisture in Grignard reactions or oxygen in Pd-catalyzed cross-couplings will lead to catastrophic yield reductions.

Table 1: Reagents for Pathway A (Weinreb Amide Route)

| Reagent | CAS Number | Role | Required Purity | Handling & Storage Causality |

| N-Methoxy-N-methylnicotinamide | 114133-35-6 | Electrophile | ≥97% | Hygroscopic. Store under Argon to prevent hydrolysis of the amide. |

| (4-Methoxybenzyl)magnesium chloride | 38632-00-7 | Nucleophile | 0.25 M in THF | Highly moisture-sensitive. Water protonates the reagent to 4-methoxytoluene. |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, 99.9% | Must be distilled over Na/benzophenone to eliminate peroxides and water. |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Quenching Agent | ACS Reagent | Used as a saturated aqueous solution to gently break the Mg-chelate. |

Table 2: Reagents for Pathway B (Pd-Catalyzed α-Arylation)

| Reagent | CAS Number | Role | Required Purity | Handling & Storage Causality |

| 3-Acetylpyridine | 350-03-8 | Enolate Precursor | ≥98% | Store away from light. Distill prior to use to remove polymeric impurities. |

| 4-Bromoanisole | 104-92-7 | Aryl Halide | ≥99% | Liquid at RT. Sparging with Argon is required to remove dissolved oxygen. |

| Pd₂(dba)₃ | 51364-51-3 | Catalyst Precursor | ≥97% | Air-sensitive Pd(0) source. Must be weighed and stored in a glovebox. |

| Xantphos | 161265-03-8 | Bidentate Ligand | ≥97% | Large bite angle (111°) forces the Pd center into a geometry favoring reductive elimination. |

| Sodium tert-butoxide | 865-48-9 | Base | ≥97% | pKa (~17) is ideal for deprotonating the ketone without acting as a nucleophile. |

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Weinreb Amide (Self-Validating System)

This protocol prioritizes high regiocontrol and scalability.

-

System Preparation & Titration:

-

Action: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Validation Step: Titrate the commercial (4-methoxybenzyl)magnesium chloride solution using salicylaldehyde phenylhydrazone. Causality: Grignard reagents degrade over time. Knowing the exact molarity prevents the addition of excess reagent, which could lead to unwanted homocoupling (forming 1,2-bis(4-methoxyphenyl)ethane).

-

-

Electrophile Solvation:

-

Action: Dissolve N-methoxy-N-methylnicotinamide (1.0 equiv, 10 mmol) in 40 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

-

-

Nucleophilic Addition:

-

Action: Add the titrated (4-methoxybenzyl)magnesium chloride (1.1 equiv, 11 mmol) dropwise via a syringe pump over 30 minutes.

-

Causality: Dropwise addition controls the exothermic formation of the tetrahedral intermediate. Spikes in temperature can cause the intermediate to collapse prematurely, exposing the newly formed ketone to a second Grignard attack.

-

-

Incubation:

-

Action: Stir the reaction mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature over 2 hours.

-

-

Controlled Quenching:

-

Action: Cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl (pH ~5.5) is mildly acidic. It provides the protons necessary to break the magnesium-oxygen bonds of the chelate without being acidic enough to protonate the basic pyridine nitrogen. Using strong acids (like HCl) would result in a water-soluble pyridinium salt, trapping the product in the aqueous layer and severely reducing isolated yield.

-

-

Extraction & Purification:

-

Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Microwave-Assisted Pd-Catalyzed α-Arylation

This protocol is optimized for rapid library generation and analog synthesis.

-

Catalyst Assembly (Glovebox Required):

-

Action: In an argon-filled glovebox, charge a microwave vial with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (2.2 equiv).

-

-

Substrate Addition:

-

Action: Add 3-acetylpyridine (1.0 equiv, 1.0 mmol), 4-bromoanisole (1.1 equiv, 1.1 mmol), and 4 mL of anhydrous, degassed toluene. Seal the vial with a crimp cap.

-

-

Microwave Irradiation:

-

Action: Transfer the vial to a microwave reactor. Heat at 130 °C for 10 minutes.

-

Validation Step: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Causality: The complete disappearance of the 3-acetylpyridine peak (m/z 122) and the emergence of the target mass (m/z 228 [M+H]+) validates catalytic turnover. If unreacted starting material remains, the Pd catalyst may have precipitated (visible as palladium black) due to oxygen contamination.

-

-

Workup:

-

Action: Dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium particulates. Concentrate and purify via column chromatography.

-

Analytical Validation & Troubleshooting

To confirm the structural integrity of 1-(3-pyridinyl)-2-(4-methoxyphenyl)ethanone, utilize the following spectroscopic benchmarks:

-

¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~4.2 ppm (2H) corresponding to the α-CH₂ protons flanked by the carbonyl and the aromatic ring. A sharp singlet at ~3.8 ppm (3H) confirms the presence of the intact methoxy ether. The pyridine protons will appear downfield (7.4 – 9.1 ppm).

-

Troubleshooting Over-Arylation (Pathway B): If LC-MS indicates a mass of m/z 334, the α-carbon has undergone di-arylation. Corrective Action: Reduce the equivalents of 4-bromoanisole to 0.95 and lower the reaction temperature to 100 °C to kinetically favor the mono-arylated product.

-

Troubleshooting Low Yields (Pathway A): If the starting Weinreb amide is recovered, the Grignard reagent was likely quenched by ambient moisture. Corrective Action: Rigorously dry the THF over molecular sieves (4 Å) or a solvent purification system prior to use.

References

-

National Science Foundation (NSF) Public Access Repository. Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation.1

-

American Chemical Society (ACS) / ElectronicsAndBooks. One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides.Link

Sources

Application Note: Catalytic Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of heteroaryl deoxybenzoin derivatives, such as 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone , is a critical transformation in medicinal chemistry. This structural motif serves as a privileged scaffold for phosphodiesterase (PDE4) inhibitors, kinase modulators, and estrogen receptor ligands. Traditional Friedel-Crafts acylations fail for this molecule due to the electron-deficient nature of the pyridine ring, which deactivates the substrate and coordinates with Lewis acid catalysts.

As a Senior Application Scientist, I have structured this guide to bypass traditional stoichiometric limitations by leveraging Palladium-Catalyzed

Mechanistic Rationale & Causality

The formation of the target compound relies on the Buchwald-Hartwig-type

To overcome this, we utilize XPhos Pd G4 , a highly active precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates both oxidative addition and reductive elimination while providing enough steric shielding around the Pd center to prevent off-target pyridine coordination. Furthermore, the steric bulk of XPhos kinetically disfavors the formation of bis-arylated byproducts, ensuring selective mono-arylation.

The catalytic cycle proceeds via three main steps:

-

Oxidative Addition: Insertion of Pd(0) into the C–Br bond of 4-bromoanisole.

-

Enolate Formation & Ligand Exchange: NaOtBu deprotonates 3-acetylpyridine to form an enolate, which displaces the bromide on the Pd(II) complex.

-

Reductive Elimination: The C–C bond is formed, releasing the target ketone and regenerating the Pd(0) active species.

Figure 1: Palladium-catalyzed α-arylation catalytic cycle for ketone formation.

Optimization of Catalytic Conditions

The choice of base and solvent is as critical as the catalyst. Using 3-acetylpyridine as a latent carbonyl donor requires a strong base like NaOtBu to ensure rapid enolization . Weaker bases (e.g., K₂CO₃) lead to sluggish reactions and promote competitive aldol condensation of the starting material. Non-polar solvents like toluene are preferred as they favor the inner-sphere reductive elimination pathway.

Recent literature highlights that transitioning from conventional thermal heating to microwave irradiation can drastically reduce reaction times from hours to minutes while improving selectivity 2. The table below summarizes the quantitative optimization data:

| Entry | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ | Cs₂CO₃ | DMF | 150 | < 20% | Ligand too small; competitive aldol condensation observed. |

| 2 | Pd₂(dba)₃ (1 mol%) | BINAP | NaOtBu | Toluene | 100 | 45% | Moderate yield; bite angle insufficient to stop bis-arylation. |

| 3 | XPhos Pd G3 (1 mol%) | XPhos | K₃PO₄ | Toluene | 100 | 65% | Good conversion, but base is too weak for rapid enolization. |

| 4 | XPhos Pd G4 (1 mol%) | XPhos | NaOtBu | Toluene | 100 | 88% | Optimal thermal conditions; suppressed bis-arylation. |

| 5 | XPhos Pd G4 (1 mol%) | XPhos | NaOtBu | Toluene | 130 (MW) | 92% | Optimal microwave conditions; complete in 10 minutes. |

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating an In-Process Control (IPC) step, researchers can verify the active catalytic cycle before proceeding to the labor-intensive workup phase.

Materials & Reagents

-

3-Acetylpyridine: 1.1 mmol (133 mg)

-

4-Bromoanisole: 1.0 mmol (187 mg)

-

XPhos Pd G4 Precatalyst: 0.01 mmol (1 mol%, 8.6 mg)

-

Sodium tert-butoxide (NaOtBu): 2.4 mmol (230 mg)

-

Anhydrous Toluene: 5.0 mL (0.2 M)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Transfer the XPhos Pd G4 precatalyst and NaOtBu into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar. Perform this step inside a nitrogen-filled glovebox to prevent catalyst degradation and base hydrolysis.

-

Reagent Addition: Add 4-bromoanisole and 3-acetylpyridine to the Schlenk tube, followed by 5.0 mL of anhydrous toluene. Seal the tube with a Teflon-lined screw cap.

-

Catalytic Reaction: Remove the sealed tube from the glovebox. Place it in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 4 hours. (Alternatively, for microwave synthesis, heat at 130 °C for 10 minutes).

-

In-Process Control (IPC) Validation: After 2 hours (or 5 mins for MW), withdraw a 10 µL aliquot via microsyringe under positive N₂ flow. Quench in 1 mL EtOAc/H₂O. Analyze the organic layer via LC-MS. Validation Checkpoint: Ensure the disappearance of the 4-bromoanisole peak and the appearance of the product mass (

). If unreacted starting material remains without product formation, the catalyst has been poisoned (likely due to oxygen ingress). -

Quench & Filtration: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts. Rinse the pad with an additional 10 mL of EtOAc.

-

Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (80:20 to 60:40). The product elutes as a pale-yellow oil which solidifies upon standing under a high vacuum.

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

References

-

Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. NSF Public Access Repository. 2[2]

-

One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides. ElectronicsAndBooks.

-

Process for the synthesis of metyrapone and alkylated metyrapone analogs (US10053426B2). Google Patents. 1[1]

Sources

Application Note: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone as a Key Intermediate in Heterocyclic Drug Discovery

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, functionally dense heterocycles is paramount. 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (CAS 23827-45-4) is a highly valuable deoxybenzoin analog utilized extensively as a pharmaceutical intermediate[1]. Structurally, it features an active methylene bridge flanked by a 3-pyridyl group and a 4-methoxyphenyl group.

This specific substitution pattern is highly strategic:

-

The 3-Pyridyl Motif: Acts as a privileged pharmacophore, frequently functioning as a hydrogen bond acceptor in the hinge region of kinases or within the active site of phosphodiesterase-4 (PDE4).

-

The 4-Methoxyphenyl Motif: Provides a lipophilic vector that can be later demethylated (via BBr

) to yield a phenolic hydroxyl group, unlocking further derivatization (e.g., triflation for cross-coupling or acting as a hydrogen bond donor). -

The Active Methylene: Serves as the primary site for electrophilic functionalization, enabling divergent synthesis into various heterocyclic scaffolds.

Mechanistic Insights: The Enaminone Strategy

The most robust and field-proven strategy for elaborating this diaryl ethanone into bioactive heterocycles is via its conversion into an enaminone (N,N-dimethylenamino ketone). Enaminones serve as highly versatile 1,3-dielectrophilic building blocks[2].

By reacting the active methylene of 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), researchers can install a highly reactive dimethylaminomethylene group[3]. Causality of Reagent Choice: Utilizing DMF-DMA is vastly superior to classical Claisen condensations (e.g., using ethyl formate and sodium ethoxide). DMF-DMA provides a pre-formed electrophilic methine carbon, operating under neutral-to-mildly basic conditions. This completely circumvents the base-catalyzed self-condensation of the starting ketone. The resulting enaminone is a "push-pull" alkene that can undergo regioselective cyclocondensation with various dinucleophiles (such as hydrazines, amidines, or hydroxylamine) to yield pyrazoles, pyrimidines, and isoxazoles.

Divergent synthetic pathways from 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone via an enaminone.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, embedding quality control (QC) checkpoints directly into the workflow to ensure experimental trustworthiness.

Protocol A: Synthesis of the Enaminone Intermediate

Objective: Convert 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone to 3-(dimethylamino)-2-(4-methoxyphenyl)-1-(3-pyridinyl)prop-2-en-1-one.

-

Reaction Setup: In a dry, 100 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone in 15 mL of anhydrous toluene.

-

Reagent Addition: Add 15.0 mmol (1.5 equivalents) of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[3].

-

Thermal Activation: Heat the mixture to 100°C. Causality: The elevated temperature is required to drive the elimination of methanol (a byproduct of the acetal collapse), shifting the equilibrium toward the enaminone product.

-

Validation & QC Checkpoint: Monitor via TLC (Eluent: 100% EtOAc). The starting ketone is typically colorless/white. As the reaction progresses, the solution will turn deep yellow/orange due to the formation of the extended "push-pull" conjugated system. The enaminone will appear as a bright, UV-active yellow spot at a lower

than the starting material. -

Workup: Once the starting material is consumed (typically 4–6 hours), cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting viscous oil with cold hexanes/diethyl ether (1:1) to induce crystallization. Filter and dry under a vacuum.

Protocol B: Cyclocondensation to 4-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole

Objective: Utilize the enaminone to synthesize a pyrazole scaffold, a common motif in kinase inhibitors.

-

Reaction Setup: Dissolve 5.0 mmol of the synthesized enaminone in 20 mL of absolute ethanol.

-

Reagent Addition: Add 6.0 mmol (1.2 equivalents) of hydrazine hydrate dropwise at room temperature.

-

Cyclization: Heat the reaction to reflux (80°C) for 3 hours. Causality: Hydrazine acts as a dinucleophile. The initial attack occurs at the highly electrophilic

-carbon of the enaminone (Michael-type addition), expelling dimethylamine gas. Subsequent intramolecular cyclization onto the carbonyl carbon and dehydration yields the aromatic pyrazole. Ethanol is selected because it solubilizes the polar intermediates but allows the highly crystalline pyrazole to precipitate upon cooling. -

Validation & QC Checkpoint: Hold a piece of damp, universal pH indicator paper over the condenser outlet during the first 30 minutes of reflux. A basic reading (blue/purple) confirms the evolution of dimethylamine gas, validating the initial addition-elimination step.

-

Workup: Cool the reaction to 0°C in an ice bath. The pyrazole product should precipitate as a crystalline solid. Filter, wash with cold ethanol, and recrystallize if necessary.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the divergent synthesis of heterocycles from the enaminone intermediate.

| Target Compound Class | Dinucleophile Reagent | Solvent / Catalyst | Temp / Time | Typical Yield | Purification Strategy |

| Enaminone | DMF-DMA (1.5 eq) | Toluene | 100°C / 4 h | 85–92% | Trituration (Hexane/Et |

| Pyrazole | Hydrazine hydrate (1.2 eq) | Ethanol | 80°C / 3 h | 78–85% | Recrystallization (EtOH) |

| Pyrimidine | Guanidine HCl (1.5 eq) | DMF / K | 120°C / 6 h | 65–75% | Column Chromatography |

| Isoxazole | Hydroxylamine HCl (1.2 eq) | Ethanol / NaOAc | 80°C / 4 h | 70–80% | Recrystallization (MeOH) |

References

- Title: CAS 23827-45-4 | 2-(4-METHOXYPHENYL)-1-(3-PYRIDINYL)

- Title: Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles Source: RSC Advances URL

- Title: Dimethoxymethanamine | High-Purity Research Chemical Source: BenchChem URL

- Source: Science of Synthesis (Thieme)

Sources

Reaction mechanism of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone synthesis

An Application Note on the Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone: Mechanism and Protocol

Introduction

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone is a deoxybenzoin derivative, a structural motif of significant interest in medicinal chemistry and materials science. Deoxybenzoins serve as crucial precursors for the synthesis of more complex molecules, including isoflavones and stilbenes. The incorporation of a pyridine ring introduces a key site for hydrogen bonding and potential metal coordination, making this particular scaffold a valuable building block for drug discovery and ligand design.

This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, intended for researchers, scientists, and professionals in drug development. We present a robust and well-established synthetic route involving the addition of a Grignard reagent to a pyridyl nitrile. This application note moves beyond a simple recitation of steps to offer a detailed mechanistic rationale for the reaction, a step-by-step experimental protocol, and field-proven insights to ensure successful synthesis and purification.

Proposed Reaction Mechanism: Grignard Addition to a Nitrile

The selected synthetic strategy hinges on the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a nitrile. This classic transformation provides a reliable method for carbon-carbon bond formation and the synthesis of ketones following hydrolysis.[1][2] The overall reaction proceeds in three primary stages: formation of the Grignard reagent, its nucleophilic attack on the nitrile, and subsequent hydrolysis of the intermediate imine salt.

-

Formation of the Grignard Reagent : The synthesis begins with the preparation of the (4-methoxyphenyl)methylmagnesium chloride. This is achieved by reacting 4-methoxybenzyl chloride with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF). The magnesium undergoes oxidative insertion into the carbon-chlorine bond, forming the highly nucleophilic organometallic reagent. It is critical that this step is performed under strictly anhydrous and inert conditions to prevent the Grignard reagent from being quenched by protic species like water.

-

Nucleophilic Addition to 3-Cyanopyridine : The Grignard reagent is then added to a solution of 3-cyanopyridine. The carbon atom of the nitrile group is highly electrophilic due to the strong electron-withdrawing effect of the nitrogen atom. The nucleophilic carbon of the Grignard reagent attacks this electrophilic center, breaking the C-N pi bond.[3] This addition results in the formation of a stable intermediate, a magnesium imine salt (magnesium ketiminate).

-

Hydrolysis to the Ketone : The final step is the acidic workup of the reaction mixture. The addition of aqueous acid hydrolyzes the magnesium imine salt. This process first protonates the nitrogen to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia lead to the formation of the desired ketone, 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone.[3]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone via Palladium-Catalyzed α-Arylation

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The compound 2-(4-methoxyphenyl)-1-(3-pyridinyl)ethanone is a highly valuable heteroaryl-aryl ketone building block, frequently utilized in the synthesis of biologically active diarylheterocycles, including COX-2 inhibitors and novel pharmaceutical intermediates.

Traditionally, the direct α-heteroarylation of ketones requires prolonged thermal heating (16–22 hours) and suffers from competing base-catalyzed aldol condensation side reactions[1]. To circumvent these limitations, this protocol leverages a microwave-assisted Palladium-catalyzed Buchwald-Hartwig α-arylation . By utilizing microwave irradiation, the reaction time is compressed to just 10 minutes. The method employs XPhos Palladacycle Gen. 4 (XPhos Pd G4) as the precatalyst. The steric bulk of the XPhos ligand is critical here: it not only facilitates the high-activation-energy reductive elimination step but also physically shields the palladium center, preventing catalyst poisoning by the Lewis basic nitrogen of the 3-acetylpyridine substrate[2].

Mechanistic Pathway

The catalytic cycle follows a classic Pd(0)/Pd(II) cross-coupling mechanism, specifically optimized for C(sp3)–H functionalization. Excess strong base (NaOtBu) is employed to rapidly drive the ketone into its enolate form, suppressing self-condensation[3].

Fig 1: Catalytic cycle for the Pd-catalyzed α-arylation of 3-acetylpyridine.

Experimental Methodology

This protocol is designed as a self-validating system. The use of an internal standard or rigorous spectroscopic checkpoints ensures high trustworthiness and reproducibility.

Reagents & Materials

Table 1: Reaction Components for 0.5 mmol Scale

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Acetylpyridine | 121.14 | 1.1 | 66.7 mg (60.5 µL) | Ketone Substrate |

| 4-Bromoanisole | 187.04 | 1.0 | 93.5 mg | Aryl Halide |

| XPhos Pd G4 | 860.45 | 0.01 (1 mol%) | 4.3 mg | Precatalyst |

| NaOtBu | 96.10 | 2.2 | 105.7 mg | Base |

| Toluene (Anhydrous) | 92.14 | N/A | 2.0 mL | Solvent |

Step-by-Step Microwave Protocol

-

Inert Atmosphere Setup: Transfer a 10 mL microwave reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: Palladium(0) intermediates and electron-rich phosphine ligands are highly sensitive to oxidative degradation.

-

Reagent Loading: Add XPhos Pd G4 (4.3 mg, 1 mol%), NaOtBu (105.7 mg, 2.2 equiv), and 4-bromoanisole (93.5 mg, 1.0 equiv) to the vial[2].

-

Solvent & Substrate Addition: Add anhydrous toluene (2.0 mL) to dissolve the solids, followed immediately by 3-acetylpyridine (60.5 µL, 1.1 equiv). Seal the vial securely with a Teflon-lined crimp cap before removing it from the glovebox.

-

Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate the mixture at 130 °C for 10 minutes [1]. Note: Ensure active cooling is disabled during the heating ramp and set the pressure limit safety cutoff to 20 bar[3].

-

Quenching & Extraction: Allow the vessel to cool to room temperature. Carefully uncap and dilute the mixture with ethyl acetate (5 mL). Quench the remaining base with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL).

-

Drying & Concentration: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target ketone.

Self-Validation & Analytical Checkpoints

To confirm successful C–C bond formation prior to full characterization, analyze the crude mixture via ¹H NMR. The diagnostic marker for successful α-arylation is the appearance of a two-proton singlet signal at approximately δ 4.26 ppm [3]. This corresponds to the newly formed α-methylene protons (-CH₂-) situated between the pyridine carbonyl and the 4-methoxyphenyl ring.

Quantitative Data & Yield Comparison

The transition from thermal to microwave heating alters the reaction kinetics favorably, drastically reducing the formation of thermodynamic byproducts.

Table 2: Performance Comparison: Conventional Heating vs. Microwave Irradiation [1]

| Parameter | Conventional Thermal Heating | Microwave Irradiation |

| Temperature | 60 °C – 100 °C | 130 °C |

| Reaction Time | 16 – 22 hours | 10 minutes |

| Average Yield | 45% – 60% | > 85% |

| Aldol Byproducts | High (Due to prolonged base exposure) | Trace / Undetectable |

| Scalability | High (Standard Batch Reactors) | Moderate (Requires specialized rotors) |

Troubleshooting & Optimization Matrix

Table 3: Common Failure Modes and Mechanistic Solutions

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Significant ketone self-condensation (Aldol) | Insufficient base allows free ketone to react with the formed enolate over time. | Increase NaOtBu to 2.2–2.4 equivalents. Excess base ensures rapid, quantitative enolate formation, leaving no free ketone to act as an electrophile[3]. |

| Incomplete conversion of 4-bromoanisole | Catalyst deactivation via pyridine coordination or oxygen exposure. | Verify XPhos ligand integrity; its steric bulk is strictly required to block pyridine binding. Ensure rigorous anaerobic techniques during setup[2]. |

| Early formation of black precipitate | Premature reduction of Pd(II) to inactive Pd(0) black before oxidative addition can occur. | Degas the toluene thoroughly. Alternatively, pre-mix the catalyst and ligand in toluene for 30 minutes under Argon before adding the remaining reagents[1]. |

References

-

Quillen, A., et al. "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation." The Journal of Organic Chemistry, 2019, 84(12), 7652-7663. URL:[Link]

-

Quillen, A., et al. "A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis." Journal of Visualized Experiments, 2020, (156), e60814. URL:[Link]

-

Palucki, M., Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1997, 119(45), 11108–11109. URL:[Link]

Sources

Crystallization methods for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Application Note: Crystallization Protocols for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Abstract

This application note details the crystallization and purification strategies for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone , a critical pharmaceutical intermediate containing a basic pyridine ring and a lipophilic methoxyphenyl moiety.[1][2][3] Due to the conformational flexibility of the ethanone linker and the presence of a basic nitrogen, this compound frequently exhibits "oiling out" (liquid-liquid phase separation) during standard cooling crystallization.[2][4][3] This guide provides three validated protocols: Anti-Solvent Crystallization , Reactive Crystallization (Salt Formation) , and Cooling Crystallization , emphasizing phase control and impurity rejection.[4][3]

Compound Profile & Physicochemical Analysis

Before initiating crystallization, the researcher must understand the molecular drivers of solubility and packing.[2][4][3]

-

Chemical Structure:

-

Backbone: Ethanone linker (flexible, rotationally free).[2][4][3]

-

Moiety A (Solubilizing): 3-Pyridinyl group.[1][2][4][3][5] Acts as a Hydrogen Bond Acceptor (HBA) and a weak base (

).[4][3] -

Moiety B (Lipophilic): 4-Methoxyphenyl group.[1][2][4][3] Increases solubility in non-polar aromatics (Toluene) and chlorinated solvents.[2][4][3]

-

-

Solubility Prediction:

Critical Challenge: The rotational freedom of the

Protocol A: Anti-Solvent Crystallization (Preferred for Free Base)[3][4]

This method utilizes the differential solubility between the pyridine-rich domain and the non-polar anti-solvent to force precipitation.[1][2][4]

Objective: Purify the neutral free base form.

Materials

-

Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[4][3]

-

Equipment: Jacketed glass reactor with overhead stirring.[1][2][4]

Step-by-Step Protocol

-

Dissolution: Charge crude 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone into the reactor. Add EtOAc (3–5 volumes relative to mass).[2][4][3]

-

Heating: Heat the mixture to 55–60°C until a clear, homogeneous solution is obtained.

-

Initial Cooling: Cool the solution slowly to 40°C .

-

Seeding (Critical): Add 0.5 wt% of pure seed crystals. Stir for 30 minutes to establish a seed bed.

-

Anti-Solvent Addition: Begin adding n-Heptane (total 2 volumes) via a dosing pump over 2 hours.

-

Rate: Maintain a slow addition rate to keep the system within the Metastable Zone Width (MSZW).

-

-

Final Cooling: Cool the slurry to 0–5°C over 2 hours.

-

Isolation: Filter the white/off-white solid and wash with cold 1:2 EtOAc:Heptane.

-

Drying: Vacuum dry at 40°C.

Protocol B: Reactive Crystallization (Salt Formation)

If the free base persists as an oil or has a low melting point, converting the pyridine nitrogen into a salt is the most robust method for purification.[2][4][3]

Objective: Isolate as the Hydrochloride or Methanesulfonate salt to increase melting point and purity.

Materials

Step-by-Step Protocol

-

Dissolution: Dissolve the crude free base in IPA (5 volumes) at 25°C .

-

Acid Addition: Slowly add 1.05 equivalents of acid (e.g., HCl in IPA) dropwise.

-

Nucleation: The salt should precipitate spontaneously due to high polarity contrast with the organic solvent.[2][4][3]

-

Digestion: Heat the slurry to 60°C for 1 hour to ripen the crystals (Ostwald Ripening), removing entrapped impurities.

-

Cooling: Cool to 20°C over 2 hours.

-

Filtration: Filter and wash with cold IPA.

-

Result: This usually yields a high-melting crystalline solid (

), eliminating oiling issues.[2][4][3]

Protocol C: Cooling Crystallization (Polymorph Control)

Used when a specific stable polymorph is required and the material has a sufficiently high melting point (

Materials

Step-by-Step Protocol

-

Dissolution: Dissolve compound in Ethanol (4 volumes) at 70°C .

-

Water Addition: Add Water dropwise until the solution becomes slightly turbid (Cloud Point).

-

Clarification: Add just enough hot Ethanol to make the solution clear again.[1][2][4]

-

Controlled Cooling:

-

Ramp 1: 70°C

50°C at 0.5°C/min. -

Hold: 50°C for 1 hour (induce nucleation).

-

Ramp 2: 50°C

5°C at 0.2°C/min.

-

-

Harvest: Filter and dry.

Process Visualization

Figure 1: Solvent Selection & Decision Logic

Caption: Decision matrix for selecting the optimal crystallization technique based on the thermal and solubility behavior of the 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone intermediate.

Figure 2: Reactive Crystallization Workflow

Caption: Workflow for converting the oily free base into a purified crystalline salt form.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Phase separation occurs before crystallization (LLPS).[1][2][3] | 1. Increase temperature to redissolve oil.2. Add seed crystals at the cloud point.3.[1][2][4] Switch to Protocol B (Salt Formation).[2][4] |

| Low Yield | Solubility in mother liquor is too high.[1][2][4] | 1. Lower final temperature to -10°C.2. Increase Anti-Solvent ratio (e.g., 1:3 EtOAc:Heptane).[2][4] |

| Slow Filtration | Crystal habit is needle-like or particles are too small.[1][2][4] | 1. Implement "Temperature Cycling" (Heat/Cool cycles) to coarsen particles.2. Slow down the anti-solvent addition rate. |

References

-

Myerson, A. S. (2002).[2][4][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][4] (Standard text for solubility and MSZW principles).

-

Gautam, R. N., et al. (2024).[2][4] "CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate." Acta Crystallographica Section E, 80, 351–354.[4] Link (Demonstrates crystallization of similar pyridine-methoxyphenyl systems).[2][4]

-

NIST Chemistry WebBook. "Ethanone, 1-(3-pyridinyl)-."[1][2][4] Link (Physicochemical data for the pyridine-ethanone core).[2][4]

-

PubChem. "1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone."[1][2][3] Link (Structural analog data used for solubility estimation).[4]

Sources

- 1. scent.vn [scent.vn]

- 2. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone | C14H13NO2 | CID 10082453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) (CAS NO:221615-75-4) | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers | Scimplify [scimplify.com]

Troubleshooting & Optimization

Improving reaction yield of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Target Compound: 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing yield, purity, or scalability bottlenecks during the synthesis of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone. This molecule is a critical benzyl pyridyl ketone intermediate often utilized in the synthesis of COX-2 inhibitors and other active pharmaceutical ingredients (APIs).

Based on field-proven process chemistry, this guide addresses the two most robust synthetic strategies: Palladium-Catalyzed α-Arylation and Grignard Addition to a Weinreb Amide .

Synthetic Strategy Overview

The synthesis of highly functionalized heteroaryl ketones presents unique challenges, primarily due to the coordinating nature of the pyridine ring and the high reactivity of the alpha-protons.

-

Pathway A (Pd-Catalyzed α-Arylation): Direct coupling of 3-acetylpyridine with 4-bromoanisole. This is highly atom-economical but prone to catalyst poisoning and over-arylation.

-

Pathway B (Weinreb Amide Addition): Reaction of N-methoxy-N-methylnicotinamide with 4-methoxybenzylmagnesium chloride. This is highly selective but sensitive to temperature and reagent quality.

Pathway A: Palladium-Catalyzed α-Arylation

Mechanistic Insight & Causality